molecular formula C13H9F3N2O3 B8047218 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

Cat. No.: B8047218
M. Wt: 298.22 g/mol
InChI Key: IGJTZMCGRHDOLD-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenoxy group, which is further connected to a pyridine ring. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced to the phenoxy group through trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Coupling Reaction: The phenoxy group is coupled to the pyridine ring through nucleophilic aromatic substitution reactions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF or DMSO

    Coupling: Bases like potassium carbonate (K2CO3), solvents like DMF

Major Products Formed

    Reduction: 4-Methyl-5-amino-2-(4-(trifluoromethyl)phenoxy)pyridine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzotrifluoride: Another trifluoromethylated compound with similar chemical properties.

    4-Nitro-2-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but differs in the overall structure.

Uniqueness

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the trifluoromethyl group with the pyridine ring and nitro group makes it a versatile compound for various applications.

Biological Activity

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₈F₃N₂O₃
  • Molecular Weight : 306.21 g/mol
  • CAS Number : 944317-53-7
  • Solubility : Soluble in organic solvents; moderate solubility in water.
  • Log P : 2.97, indicating moderate lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:

Cell Line IC₅₀ (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG222.73

The compound exhibits selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells, suggesting a promising therapeutic index.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. It has been evaluated against several bacterial strains, with results indicating significant inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli8 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema in animal models:

Compound Inhibition (%) at 4h Reference
Test Compound43.17
Indomethacin (control)47.72

This indicates that the compound may serve as a potential anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : The presence of nitro and trifluoromethyl groups contributes to its antioxidant properties, which may enhance its therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This supports the notion that the compound induces programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial susceptibility test, the compound was evaluated against clinical isolates of E. coli and S. aureus. The results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antibiotic.

Properties

IUPAC Name

4-methyl-5-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-8-6-12(17-7-11(8)18(19)20)21-10-4-2-9(3-5-10)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTZMCGRHDOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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